molecular formula C11H11NO4 B7824664 Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 650597-74-3

Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B7824664
CAS RN: 650597-74-3
M. Wt: 221.21 g/mol
InChI Key: NNYXUVSUSOCWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

  • Studies have investigated the antiproliferative activity of hexahydroquinoline derivatives, including Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. These compounds showed potential in inhibiting cell proliferation, which is relevant in cancer research (Mar'yasov et al., 2016); (Mar'yasov et al., 2017).

Myorelaxant Activity

  • The myorelaxant activity of certain hexahydroquinoline derivatives was evaluated, showing potential effects on smooth muscle relaxation, which could be relevant in conditions requiring muscle relaxation (Gündüz et al., 2008).

Unusual Oxidation and Novel Synthesis

  • Research has explored the novel synthesis methods of hexahydroquinoline derivatives, which is important for the development of new pharmaceutical compounds (Beattie & Hales, 1992).

Structural and Molecular Analysis

  • The molecular and crystal structures of hexahydroquinoline derivatives have been studied, providing insights into their chemical properties and potential applications in various fields (Boteva et al., 2014).

Synthesis and Antiinflammatory Activity

  • The synthesis and potential antiinflammatory and analgesic activities of hexahydroquinoline derivatives have been investigated, indicating potential applications in treating inflammation and pain (Smirnova et al., 2006).

Electronic Structure and Nonlinear Optical Analysis

  • Studies have focused on the electronic structure, absorption spectra, and nonlinear optical properties of hexahydroquinoline derivatives, which is relevant in the field of materials science (Halim & Ibrahim, 2017).

Regioselective Synthesis

  • The regioselective synthesis of hexahydroquinoline derivatives has been explored, enhancing the precision and efficiency in the synthesis of these compounds (Rajesh et al., 2015).

Sustainable Synthesis Methods

  • There's ongoing research into more sustainable and environmentally friendly synthesis methods for hexahydroquinoline derivatives, which is crucial for green chemistry initiatives (Devi et al., 2020).

properties

IUPAC Name

methyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-11(15)7-5-6-8(12-10(7)14)3-2-4-9(6)13/h5H,2-4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYXUVSUSOCWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586489
Record name Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

650597-74-3
Record name Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 6
Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.